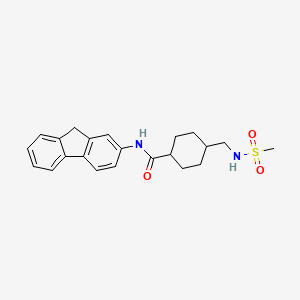

N-(9H-fluoren-2-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Novel Polyamides with Fluorene-Based Triphenylamine

A study by Sun et al. (2015) introduced novel polyamides incorporating fluorene-based triphenylamine units. These materials exhibit excellent solubility, good thermal stability, and unique electrofluorescence and electrochromic properties. The synthesis involved a newly synthesized diamine monomer, demonstrating potential for advanced optical and electronic applications (Sun et al., 2015).

Thermally Stable Polyimides Bearing Pendent Fluorene Moieties

Rafiee and Golriz (2014) synthesized a series of aromatic polyimides with pendent fluorenamide moieties derived from a new diamine monomer containing a fluorene unit. These polyimides demonstrated high thermal stability and solubility in various organic solvents, making them suitable for high-performance material applications (Rafiee & Golriz, 2014).

Regioselectivity in Fluorinated Fluoren-9-iminium Ylides

Novikov et al. (2006) explored the regioselectivity of 1,3-dipolar cycloaddition reactions involving fluorinated fluoren-9-iminium ylides. This study provided insights into the reactivity and potential applications of fluorene derivatives in synthetic organic chemistry, highlighting the influence of substituents and reaction conditions on product formation (Novikov et al., 2006).

Amino Protecting Group Complementary to Fmoc

Ishibashi et al. (2010) developed a sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), for amino acids. This protecting group offers advantages over the Fmoc group in peptide synthesis, particularly in the formation of phosphonamide without the side reaction of oxazaphospholine formation, indicating its utility in the synthesis of peptide mimetics (Ishibashi et al., 2010).

Sulfonated Polyimides for Fuel Cell Application

Guo et al. (2002) synthesized sulfonated polyimides using a new sulfonated diamine monomer for potential use as polyelectrolytes in fuel cells. These materials showed good solubility and high proton conductivity, comparable to Nafion 117 under certain conditions, suggesting their applicability in fuel cell technology (Guo et al., 2002).

properties

IUPAC Name |

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-28(26,27)23-14-15-6-8-16(9-7-15)22(25)24-19-10-11-21-18(13-19)12-17-4-2-3-5-20(17)21/h2-5,10-11,13,15-16,23H,6-9,12,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJAOPUPPIZKNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carbothioamide](/img/structure/B2775032.png)

![2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime](/img/structure/B2775035.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2775037.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2775044.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2775048.png)

![8-benzyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775049.png)

amine hydrochloride](/img/structure/B2775050.png)